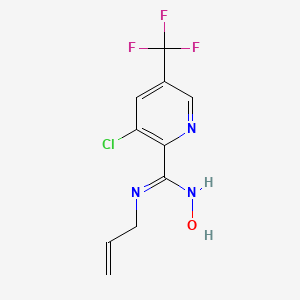

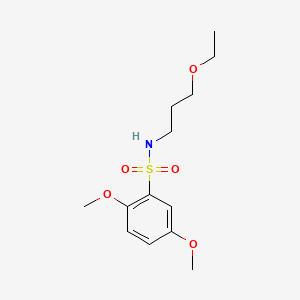

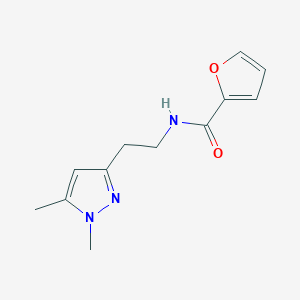

3-methyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, also known as MMPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied in the field of neuroscience due to its potential therapeutic applications for various neurological disorders, including anxiety, depression, and addiction.

Aplicaciones Científicas De Investigación

Synthesis and Applications in Medicinal Chemistry New amides containing an N-methylpiperazine fragment, similar in structure to 3-methyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, have been synthesized for potential use in medicinal chemistry. These compounds, including various benzamides, are key intermediates in the synthesis of antileukemic agents like imatinib (Koroleva et al., 2011). Additionally, novel piperazine-containing benzamides have been investigated for their potential as PET imaging agents in neuroinflammation studies (Wang et al., 2018).

Synthesis and Characterization for Material Science Compounds structurally related to 3-methyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide have been synthesized and characterized for applications in material science. For instance, benzamides with tetrazole groups have shown potential in corrosion inhibition for mild steel in acidic media (Aouine et al., 2011).

Investigation in Cancer Research Derivatives of benzamides, akin to the chemical structure , have been studied for their potential in cancer research. For example, benzamide compounds with arylpiperazine groups have been investigated for their antitumor activities (Zhou et al., 2017). Similarly, benzothiazepine derivatives, which share structural similarities, have shown promise in anti-inflammatory applications (Annapurna & Jalapathi, 2014).

Neuroleptic Activity and Fluorescent Imaging Compounds structurally related have been synthesized and analyzed for their neuroleptic activity, providing insights into potential applications in treating psychosis (Iwanami et al., 1981). Additionally, naphthalimide polymers with related structures have been developed for positive and negative fluorescent imaging applications (Tian et al., 2002).

Inhibitors for Enzymes and Biological Screening Structurally similar compounds have been identified as potent and selective inhibitors for enzymes like ADAMTS-4, important in osteoarthritis research (Ding et al., 2015). Benzimidazole derivatives containing piperazine or morpholine have also been synthesized for biological and pharmacological screening, including antioxidant activities and glucosidase inhibition (Özil et al., 2018).

Propiedades

IUPAC Name |

3-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O/c1-18-5-4-6-21(15-18)24(29)25-17-23(28-13-11-26(2)12-14-28)19-7-8-22-20(16-19)9-10-27(22)3/h4-8,15-16,23H,9-14,17H2,1-3H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIGSHXAYZYENH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

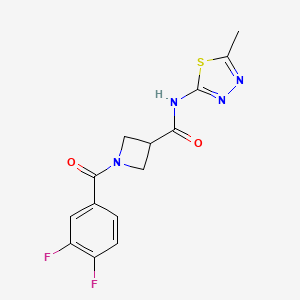

![7-Fluoro-2-methyl-3-[[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2358581.png)

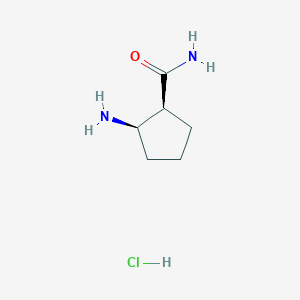

![Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate](/img/structure/B2358597.png)

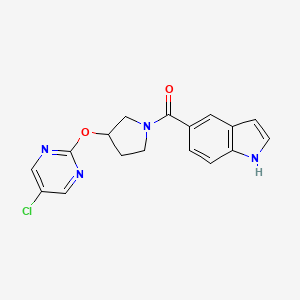

![(E)-2-(benzo[d]thiazol-2-yl)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)acrylonitrile](/img/structure/B2358600.png)

![(5E)-2-(benzylamino)-5-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2358601.png)